molecular formula C15H13BrN2O4 B3904215 3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE

3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE

Cat. No.: B3904215
M. Wt: 365.18 g/mol
InChI Key: OSNWGSHSRYQJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE is a complex organic compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a brominated pyridine ring and a dimethoxy isobenzofuranone moiety. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-bromo-2-pyridylamine with 6,7-dimethoxyisobenzofuranone under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .

Scientific Research Applications

3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. The brominated pyridine ring and the dimethoxy isobenzofuranone moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromopyridine-2-carboxamide
  • 5-Bromo-2-chloro-3-methylpyridine
  • 2-Amino-5-bromo-3-methylpyridine

Uniqueness

3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound in synthetic organic chemistry .

Properties

IUPAC Name

3-[(5-bromopyridin-2-yl)amino]-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-20-10-5-4-9-12(13(10)21-2)15(19)22-14(9)18-11-6-3-8(16)7-17-11/h3-7,14H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNWGSHSRYQJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=NC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
Reactant of Route 2
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
Reactant of Route 3
Reactant of Route 3
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
Reactant of Route 4
Reactant of Route 4
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
Reactant of Route 5
Reactant of Route 5
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE
Reactant of Route 6
Reactant of Route 6
3-[(5-BROMO-2-PYRIDYL)AMINO]-6,7-DIMETHOXY-1(3H)-ISOBENZOFURANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.